Molecular Weight and Calculated Lipophilicity Differentiation vs. N-Benzyl Analog (CAS 16763-01-2)
The target compound increases both molecular weight and computed lipophilicity relative to the unsubstituted N-benzyl analog, shifting physicochemical parameters toward known drug-like space for membrane-permeable antifungal agents . The addition of two chlorine atoms raises MW from 270.35 to 339.24 g/mol and increases estimated XLogP by approximately 1.2–1.5 log units . In the context of 2-aminobenzothiazole antifungals, increased lipophilicity has been correlated with improved fungal cell membrane penetration [1].
| Evidence Dimension | Physicochemical properties: Molecular Weight and estimated Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | MW = 339.24 g/mol; Estimated XLogP ≈ 4.0–4.5 |
| Comparator Or Baseline | N-Benzyl-6-methoxy-1,3-benzothiazol-2-amine (CAS 16763-01-2): MW = 270.35 g/mol; Estimated XLogP ≈ 2.5–3.0 |
| Quantified Difference | ΔMW = +68.9 g/mol; ΔXLogP ≈ +1.2–1.5 |
| Conditions | Computed/predicted values from vendor datasheets and ChemSpider (no experimental logP available for target compound) |
Why This Matters
Higher lipophilicity predicts improved passive membrane diffusion, a critical property for intracellular target engagement in antifungal screening; this measurable difference allows rational selection of the dichloro analog over the unsubstituted benzyl version for cell-based assays.
- [1] Catalano, A.; Carocci, A.; Defrenza, I.; Muraglia, M.; Carrieri, A.; Van Bambeke, F.; Rosato, A.; Corbo, F.; Franchini, C. 2-Aminobenzothiazole derivatives: Search for new antifungal agents. European Journal of Medicinal Chemistry 2013, 64, 357–364. View Source
